

Technical Guide: Chemical Structure & Functional Architecture of 4'-Chloro-3'-nitropropiophenone

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Compound of Interest

Compound Name:	1-(4-Chloro-3-nitrophenyl)propan-1-one
CAS No.:	80093-43-2
Cat. No.:	B3024808

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Executive Summary

This technical guide provides a comprehensive structural and functional analysis of 4'-Chloro-3'-nitropropiophenone (IUPAC: **1-(4-chloro-3-nitrophenyl)propan-1-one**). As a di-substituted aromatic ketone, this molecule represents a critical scaffold in the synthesis of heterocyclic pharmaceutical intermediates, particularly substituted cathinones and bupropion derivatives. Its utility is defined by the orthogonal reactivity of its three primary functional zones: the electrophilic carbonyl, the activated halogen (susceptible to S_NAr), and the reducible nitro group.

Structural Anatomy & Electronic Environment

Chemical Identity

Parameter	Detail
IUPAC Name	1-(4-chloro-3-nitrophenyl)propan-1-one
CAS Registry Number	80093-43-2 (General), 6285-05-8 (Precursor)
Molecular Formula	C ₉ H ₈ ClNO ₃
Molecular Weight	213.62 g/mol
SMILES	<chem>CCC(=O)C1=CC(=C(C=C1)Cl)[O-]</chem>

Electronic Configuration & Hammett Effects

The reactivity of the phenyl ring is governed by the cooperative electronic effects of the substituents.

- Propanoyl Group (C-1): A moderate electron-withdrawing group (EWG) via induction (-I) and resonance (-R). It deactivates the ring and directs incoming electrophiles to the meta position.
- Chlorine Atom (C-4): A weak deactivator. It withdraws electrons inductively (-I) but donates via resonance (+R). In Electrophilic Aromatic Substitution (EAS), the resonance effect dominates orientation (ortho/para directing), but the inductive effect dominates reactivity (deactivation).
- Nitro Group (C-3): A strong EWG (-I, -R). Its position ortho to the chlorine atom is critical; it significantly lowers the energy of the transition state (Meisenheimer complex) during nucleophilic attack at C-4.

Synthetic Pathways[1][4][5][6]

The synthesis of 4'-Chloro-3'-nitropropiophenone is a sequential process relying on regioselective Electrophilic Aromatic Substitution (EAS).

Step 1: Friedel-Crafts Acylation

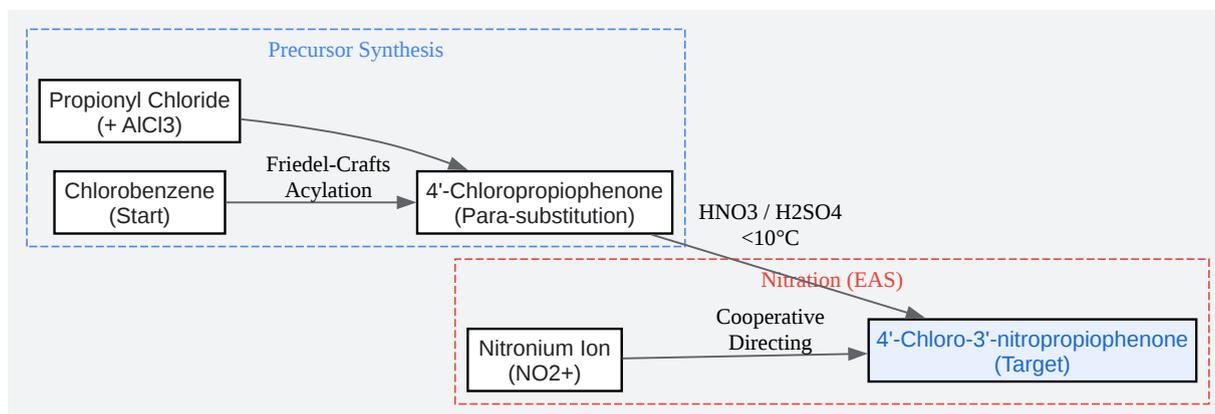
Precursor Synthesis: 4'-Chloropropiophenone is synthesized by reacting chlorobenzene with propionyl chloride using a Lewis acid catalyst (AlCl₃).

- Mechanism: The Lewis acid generates a propionylium ion (electrophile). The chlorine on the benzene ring directs the acyl group primarily to the para position due to steric hindrance at the ortho position.

Step 2: Regioselective Nitration

Target Synthesis: Nitration of 4'-chloropropiophenone using fuming nitric acid and sulfuric acid.

- Regiochemistry Logic:
 - The Propanoyl group at C-1 directs meta (to C-3).
 - The Chlorine at C-4 directs ortho (to C-3).[1]
 - Result: Both substituents cooperatively direct the incoming nitronium ion (NO_2^+) to the C-3 position, resulting in high regioselectivity for the 3-nitro isomer.



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Figure 1: Synthetic workflow illustrating the cooperative directing effects leading to the target molecule.

Reactivity & Functional Group Transformations[4]

The molecule's utility lies in its "divergent reactivity," allowing it to serve as a branch point in complex synthesis.[1]

Nucleophilic Aromatic Substitution (S_NAr)

The C-4 chlorine is "activated" by the ortho-nitro and para-carbonyl groups.

- Mechanism: Nucleophiles (amines, alkoxides) attack C-4, forming a resonance-stabilized Meisenheimer complex where the negative charge is delocalized onto the nitro and carbonyl oxygens.[1]
- Application: Synthesis of 4-amino or 4-alkoxy derivatives without using palladium catalysis.

Nitro Reduction

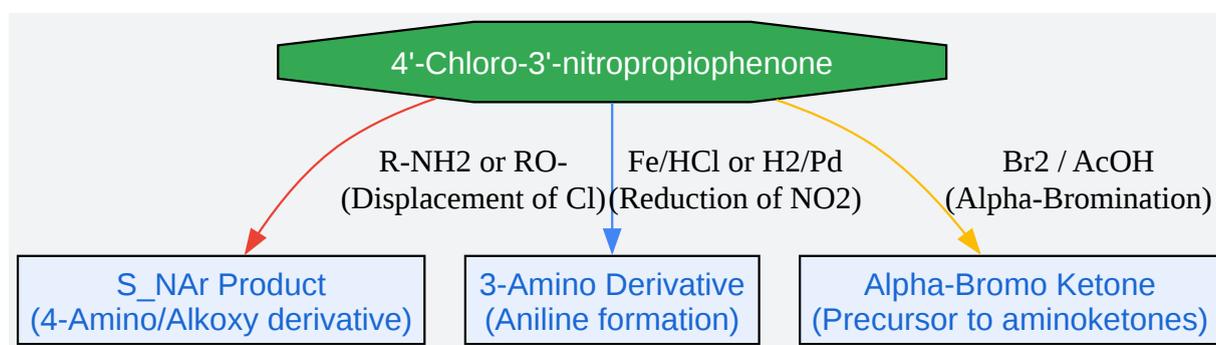
The C-3 nitro group can be selectively reduced to an aniline (amine).

- Methods: Catalytic hydrogenation (H₂/Pd-C) or dissolved metal reduction (Fe/HCl, Bechamp conditions).
- Selectivity Note: Care must be taken to avoid reducing the ketone (C=O) to an alcohol; chemoselective agents (e.g., SnCl₂) are often preferred.

Alpha-Halogenation

The alpha-carbon (C-2 of the propyl chain) is enolizable.

- Reaction: Bromination (Br₂/AcOH) yields **2-bromo-1-(4-chloro-3-nitrophenyl)propan-1-one**.
- Significance: This is the standard entry point for synthesizing alpha-amino ketones (cathinone analogs).



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Figure 2: Divergent reactivity profile showing three distinct chemical transformation pathways.

Analytical Characterization

Researchers should expect the following spectral signatures during validation.

Spectroscopy	Feature	Diagnostic Signal (Approximate)
FT-IR	Carbonyl (C=O) Stretch	1685–1695 cm^{-1} (Conjugated ketone)
Nitro (NO_2) Stretches	1530 cm^{-1} (Asymmetric) & 1350 cm^{-1} (Symmetric)	
^1H NMR	Aromatic Region	Distinct 1,3,4-substitution pattern. H-2 (between Cl and NO_2) appears as a doublet with small coupling constant (meta-coupling).
Aliphatic Chain	Triplet (~1.2 ppm, $-\text{CH}_3$) and Quartet (~3.0 ppm, $-\text{CH}_2-$).	
Mass Spec	Molecular Ion	m/z 213/215 (3:1 ratio due to $^{35}\text{Cl}/^{37}\text{Cl}$ isotopes).

Safety & Handling Protocols

Hazard Classification:

- Skin/Eye Irritant: The activated halogen and nitro groups make this a potent sensitizer.
- Energetic Potential: Polynitrated by-products (if nitration temperature is uncontrolled) are explosion hazards.

Protocol:

- Temperature Control: During nitration, maintain temperature $<10^{\circ}\text{C}$ to prevent di-nitration or oxidative cleavage of the alkyl chain.
- Quenching: Pour reaction mixtures onto ice-water slowly to manage exotherms.
- PPE: Nitrile gloves are insufficient for prolonged contact with nitro-aromatics; double-gloving or Silver Shield® laminates are recommended for bulk handling.

References

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